An In-Depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid Hydrochloride: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of 3-Amino-4-hydroxybenzoic acid hydrochloride, a key intermediate in the pharmaceutical and polymer industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the handling, characterization, and utilization of this versatile compound.
Introduction
3-Amino-4-hydroxybenzoic acid hydrochloride is the salt form of 3-amino-4-hydroxybenzoic acid, an aromatic compound that serves as a fundamental building block in organic synthesis.[1] Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, provides a versatile scaffold for the development of a range of molecules, from pharmaceuticals to high-performance polymers. Notably, it is a key precursor in the synthesis of the local anesthetic orthocaine and is explored as a monomer for thermostable bioplastics.[2][3] Understanding the fundamental properties of the hydrochloride salt is crucial for its effective application in research and development.
Physicochemical Properties
3-Amino-4-hydroxybenzoic acid hydrochloride is typically a beige-grey to brown crystalline powder.[4] The hydrochloride salt exhibits distinct properties compared to its free acid form, particularly in terms of its melting point and solubility.
| Property | Value | Source(s) |
| CAS Number | 7450-57-9 (for hydrochloride); 1571-72-8 (for free acid) | [5] |
| Molecular Formula | C₇H₈ClNO₃ | Derived |
| Molecular Weight | 189.60 g/mol | Derived |
| Appearance | Beige-grey to brown crystalline powder | [4] |
| Melting Point | 300 °C (with decomposition, as monohydrate) | [6] |
| Solubility | Water: Soluble (approx. 1g in 10-15g) DMSO: Soluble (for free acid) | [1] |
| pKa (estimated) | The pKa values for aminophenols are generally in the range of 4.3-5.5 for the amino group and around 10.3 for the phenolic hydroxyl group.[7][8] Precise experimental values for 3-amino-4-hydroxybenzoic acid hydrochloride are not readily available in the literature. | [7][8] |
Mechanism of Action and Biological Significance
While 3-Amino-4-hydroxybenzoic acid hydrochloride is primarily utilized as a chemical intermediate, its biological significance is rooted in its role as a natural product and a precursor to bioactive molecules.
Biosynthesis in Streptomyces griseus
In the bacterium Streptomyces griseus, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is a key intermediate in the biosynthesis of grixazone. Its formation is notable as it bypasses the common shikimate pathway for aromatic compound synthesis.[3] The biosynthesis involves a two-step reaction from primary metabolites: L-aspartate-4-semialdehyde (a C₄ precursor) and dihydroxyacetone phosphate (a C₃ precursor). These are enzymatically converted into 3,4-AHBA by the enzymes GriI and GriH.[3]
Caption: Biosynthesis of 3-Amino-4-hydroxybenzoic acid.
Precursor to Bioactive Molecules
The primary role of 3-amino-4-hydroxybenzoic acid in drug development is as a starting material. Its methyl ester, orthocaine , is a known topical local anesthetic.[2][9] Local anesthetics function by reversibly blocking voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of nerve impulses and results in a loss of sensation.[10]
Experimental Protocols
Synthesis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride
A common synthetic route involves the reduction of 4-hydroxy-3-nitrobenzoic acid.[6]
Step 1: Reduction of the Nitro Group
-
To a 5-liter, three-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Pass hydrogen gas through the reaction mixture.
-
Upon completion of the reaction, cool the mixture to room temperature under a nitrogen atmosphere.
-
Recover the catalyst by filtration.
Step 2: Isolation and Purification
-
Acidify the resulting solution with concentrated hydrochloric acid to a normality of 4.
-
Cool the solution to 0 °C to induce precipitation.
-
Isolate the resulting solid by filtration.
-
Dry the product under a vacuum to yield crude 3-amino-4-hydroxybenzoic acid hydrochloride monohydrate.
-
For further purification, the crude product can be recrystallized from a solution of water and concentrated hydrochloric acid in the presence of tin(II) chloride and decolorizing carbon.
Caption: Workflow for the synthesis of 3-Amino-4-hydroxybenzoic Acid Hydrochloride.
Preparation of Stock Solutions
For in vitro studies, stock solutions of the free acid form are typically prepared in an organic solvent due to the limited stability of the hydrochloride in neutral aqueous solutions.
-
Weigh the desired amount of 3-amino-4-hydroxybenzoic acid powder in a sterile conical tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Use sonication to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Applications in Research and Drug Development
The utility of 3-amino-4-hydroxybenzoic acid hydrochloride in the life sciences is primarily as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: It is a documented precursor for the synthesis of orthocaine, a topical anesthetic.[2][9] Its functional groups allow for a variety of chemical modifications, making it a valuable starting material for the synthesis of other potential drug candidates.
-
Biochemical Research: The compound and its derivatives can be used in biochemical studies, such as in the investigation of enzyme activity and metabolic pathways.[1] For example, it is a substrate for arylamine N-acetyltransferase in Streptomyces griseus.
-
Polymer Chemistry: It is a monomer used in the preparation of polybenzoxazole (PBO) polymers, which are known for their high thermal stability.[6]
Safety and Handling
3-Amino-4-hydroxybenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling the compound. A dust mask is recommended for handling the solid form.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect it from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
3-Amino-4-hydroxybenzoic acid hydrochloride is a valuable chemical compound with established applications in both the pharmaceutical and materials science sectors. Its well-defined physicochemical properties and synthetic routes make it a reliable starting material for further chemical elaboration. While direct pharmacological applications of the parent compound are not widely reported, its role as a precursor to bioactive molecules like orthocaine underscores its importance in drug discovery and development. Future research may continue to explore its utility as a scaffold for novel therapeutics and advanced polymers.
References
- Suzuki, H., et al. (2007). Arylamine N-acetyltransferase responsible for acetylation of 2-aminophenols in Streptomyces griseus. Journal of bacteriology, 189(5), 2155–2159.
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PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. Available at: [Link]
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World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]
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ResearchGate. (n.d.). The pKa values for aminophenols isomers. Available at: [Link]
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MedlinePlus. (2023). Local Anesthetics. Available at: [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
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Chemsrc. (n.d.). 3-amino-4-hydroxybenzoic acid | CAS#:7450-57-9. Available at: [Link]
- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.
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Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. Available at: [Link]
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PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Available at: [Link]
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Dalmolin Systems Biology Group. (n.d.). The gReactions – KEGG Pathway Viewer. Available at: [Link]
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Wikipedia. (n.d.). 4-Aminophenol. Available at: [Link]
- Kitani, S., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 20(1), 226.
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Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Available at: [Link]
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ResearchGate. (n.d.). Schematic diagram of biochemical pathways depicting various chemical... Available at: [Link]
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